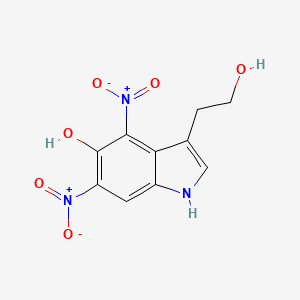
3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ヒドロキシエチル)-4,6-ジニトロ-1H-インドール-5-オールは、インドールファミリーに属する複雑な有機化合物です。インドールは、さまざまな生物学的プロセスにおいて重要な役割を果たし、多くの天然物や医薬品に見られるヘテロ環式化合物です。
準備方法
合成経路と反応条件
3-(2-ヒドロキシエチル)-4,6-ジニトロ-1H-インドール-5-オールの合成は、一般的に容易に入手可能な前駆体から始まり、複数のステップを必要とします。一般的な合成経路の1つは、インドール誘導体のニトロ化に続いて、ヒドロキシエチル基を導入するものです。ニトロ化プロセスは通常、インドール環上の所望の位置に選択的にニトロ化が行われるように、制御された温度条件下で、硝酸や硫酸などの強ニトロ化剤を使用する必要があります。
工業生産方法
この化合物の工業生産には、大規模なニトロ化とそれに続く官能基化プロセスが含まれる場合があります。連続フロー反応器と高度な触媒システムを使用することにより、合成の効率と収率を向上させることができます。また、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ることができます。
化学反応の分析
反応の種類
3-(2-ヒドロキシエチル)-4,6-ジニトロ-1H-インドール-5-オールは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシエチル基は、対応するアルデヒドまたはカルボン酸に酸化される可能性があります。
還元: ニトロ基は、触媒存在下で水素ガスなどの還元剤を使用して、アミノ基に還元することができます。
置換: この化合物は、特にニトロ置換位置で、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素ガス (H₂) とパラジウム炭素 (Pd/C) または水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で、置換反応を実現するために使用できます。
主な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: ニトロ基のアミノ基への変換。
置換: ニトロ置換位置へのさまざまな官能基の導入。
科学的研究の応用
3-(2-ヒドロキシエチル)-4,6-ジニトロ-1H-インドール-5-オールは、科学研究においてさまざまな応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を研究されています。
医学: 特に創薬において、潜在的な治療的用途が調査されています。
工業: 染料、顔料、その他の工業用化学品の開発に使用されています。
作用機序
3-(2-ヒドロキシエチル)-4,6-ジニトロ-1H-インドール-5-オールの作用機序には、特定の分子標的や経路との相互作用が含まれます。ニトロ基は、細胞成分と相互作用する反応性中間体を生成するために、生物還元を受ける可能性があります。これにより、さまざまな生物学的効果がもたらされます。ヒドロキシエチル基は、化合物の溶解性とバイオアベイラビリティの調節にも役割を果たしている可能性があります。
類似の化合物との比較
類似の化合物
3-(2-ヒドロキシエチル)-1H-インドール-5-オール: ニトロ基がなく、化学反応性と生物活性が異なります。
4,6-ジニトロ-1H-インドール-5-オール:
3-(2-ヒドロキシエチル)-4-ニトロ-1H-インドール-5-オール: ニトロ基が1つだけ含まれており、反応性と性質が異なります。
ユニークさ
3-(2-ヒドロキシエチル)-4,6-ジニトロ-1H-インドール-5-オールは、ヒドロキシエチル基とジニトロ官能基の組み合わせにより、独特の化学的および生物学的特性を備えています。この組み合わせにより、さまざまな分野で幅広い用途が可能になり、研究と産業目的の貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3-(2-Hydroxyethyl)-1H-indole-5-ol: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
4,6-Dinitro-1H-indole-5-ol:
3-(2-Hydroxyethyl)-4-nitro-1H-indole-5-ol: Contains only one nitro group, leading to different reactivity and properties.
Uniqueness
3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol is unique due to the combination of hydroxyethyl and dinitro functional groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
875666-44-7 |
|---|---|
分子式 |
C10H9N3O6 |
分子量 |
267.19 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-4,6-dinitro-1H-indol-5-ol |
InChI |
InChI=1S/C10H9N3O6/c14-2-1-5-4-11-6-3-7(12(16)17)10(15)9(8(5)6)13(18)19/h3-4,11,14-15H,1-2H2 |
InChIキー |
GIXSYNKWEIQMNM-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=CN2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


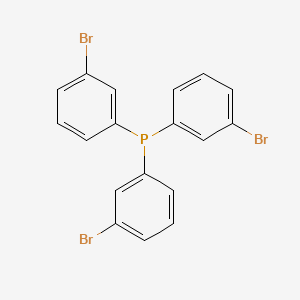
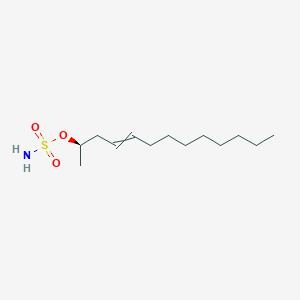
![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
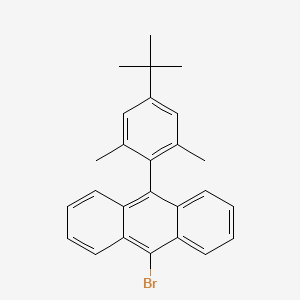
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
![7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12593445.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)

![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12593461.png)

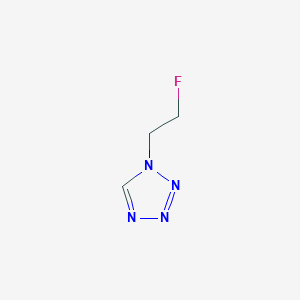
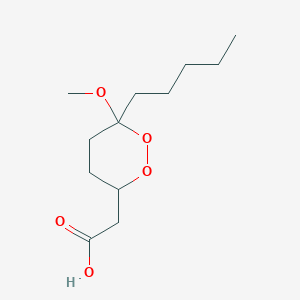
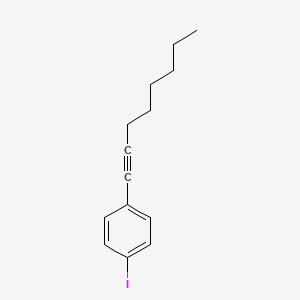
![4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium](/img/structure/B12593482.png)
